Flumethasone 21-pivalate; Flumethasone pivalate; Locacorten; Locorten; Lorinden; Losalen

Description

It is a moderately potent difluorinated corticosteroid ester with anti-inflammatory, antipruritic, and vasoconstrictive properties . This compound is primarily used in topical formulations to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

Properties

Molecular Formula |

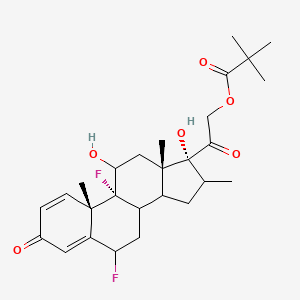

C27H36F2O6 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

[2-[(9R,10S,13S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14?,16?,17?,19?,20?,24-,25-,26-,27-/m0/s1 |

InChI Key |

JWRMHDSINXPDHB-MSZPUBSGSA-N |

Isomeric SMILES |

CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F |

Origin of Product |

United States |

Preparation Methods

Flumethasone 21-pivalate is synthesized through a series of chemical reactions involving the esterification of flumethasone with pivalic acid. The synthetic route typically involves the following steps:

Starting Material: Flumethasone, a difluorinated corticosteroid.

Esterification: Flumethasone is reacted with pivalic acid (2,2-dimethylpropanoic acid) in the presence of a suitable catalyst to form Flumethasone 21-pivalate.

Purification: The product is purified using chromatographic techniques to ensure high purity.

Industrial production methods involve similar steps but are optimized for large-scale production. The process includes stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Flumethasone 21-pivalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Flumethasone 21-pivalate has a wide range of scientific research applications:

Mechanism of Action

Flumethasone 21-pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of glucocorticoid response elements in the DNA, resulting in the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory genes . The compound also inhibits the activity of phospholipase A2, reducing the production of arachidonic acid and subsequent inflammatory mediators such as prostaglandins and leukotrienes .

Comparison with Similar Compounds

Flumethasone 21-pivalate is unique due to its difluorinated structure, which enhances its potency and reduces its systemic absorption compared to other corticosteroids. Similar compounds include:

Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties but different chemical structure.

Dexamethasone: Known for its high potency and systemic effects, often used in systemic treatments.

Hydrocortisone: A less potent corticosteroid commonly used for mild inflammatory conditions.

Flumethasone 21-pivalate stands out due to its specific esterification with pivalic acid, which enhances its local anti-inflammatory action while minimizing systemic side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.